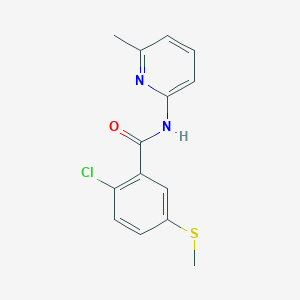![molecular formula C24H22N2O2S B15007965 2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B15007965.png)
2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyanophenyl group, a sulfanyl linkage, and a dimethylphenoxyethyl moiety attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-cyanophenylthiol with 2-(3,4-dimethylphenoxy)ethylamine under controlled conditions to form the desired benzamide derivative . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, the cyanophenyl group may interact with active sites of enzymes, while the dimethylphenoxyethyl moiety can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide
- 2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
- 2-[(2-cyanophenyl)sulfanyl]-N-[2-(4-propylphenoxy)ethyl]benzamide
Uniqueness
Compared to similar compounds, 2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the dimethylphenoxyethyl moiety, in particular, enhances its potential for selective interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C24H22N2O2S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-(2-cyanophenyl)sulfanyl-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide |
InChI |
InChI=1S/C24H22N2O2S/c1-17-11-12-20(15-18(17)2)28-14-13-26-24(27)21-8-4-6-10-23(21)29-22-9-5-3-7-19(22)16-25/h3-12,15H,13-14H2,1-2H3,(H,26,27) |
InChI Key |
CZIONTZVPCQNMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCNC(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Tert-butyl-2-[(N-methylcarbamimidoyl)sulfanyl]acetamide](/img/structure/B15007886.png)

![7-(3,4-dimethylphenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15007893.png)
![2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B15007894.png)
![Ethyl 4-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B15007901.png)

![4-chloro-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide](/img/structure/B15007908.png)

![5-ethyl-5-methyl-1'-(morpholin-4-ylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B15007919.png)
![6-Amino-4-(2-fluorophenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15007934.png)


![Ethyl 4-{[1-(4-bromophenyl)-3-(4-nitrophenyl)-3-oxopropyl]amino}benzoate](/img/structure/B15007947.png)

